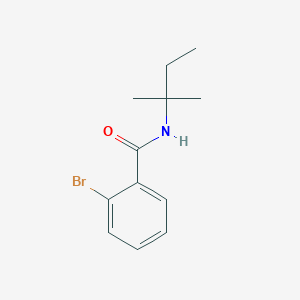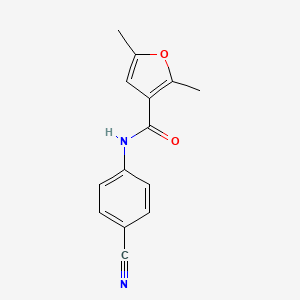
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone, also known as BFM, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool. BFM is a morpholine-based compound that has been shown to have a variety of biological effects, including anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone is not fully understood, but it is thought to involve the inhibition of specific enzymes involved in inflammation and cancer progression. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression.
Biochemical and Physiological Effects:
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone can reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been shown to induce apoptosis in cancer cells, potentially through the activation of caspases. In addition, (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been shown to have anti-angiogenic properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone in lab experiments is its specificity for COX-2 and HDAC, which allows for targeted inhibition of these enzymes. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been shown to have low toxicity in vitro, which makes it a promising candidate for further research. However, one limitation of using (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain assays.
Orientations Futures
There are several future directions for research on (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone. One area of interest is its potential use in combination with other anti-cancer agents, such as chemotherapy drugs, to enhance their effectiveness. Another area of interest is the development of more soluble derivatives of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone, which may improve its effectiveness in certain assays. Finally, further studies are needed to fully understand the mechanism of action of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone and its potential use in the treatment of inflammatory and cancerous diseases.
In conclusion, (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone is a promising compound that has gained attention in the scientific community for its potential use as a pharmacological tool. Its anti-inflammatory and anti-cancer properties, along with its specificity for COX-2 and HDAC, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential use in the treatment of inflammatory and cancerous diseases.
Méthodes De Synthèse
The synthesis of (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone involves the reaction of 2-bromo-4-fluoroaniline with morpholine-4-carboxylic acid, followed by the addition of thionyl chloride and then methanolic potassium hydroxide. The resulting product is (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone, which can be purified through recrystallization.
Applications De Recherche Scientifique
(2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has been studied for its potential use in a variety of scientific research applications. One area of interest is its anti-inflammatory properties, which have been shown to be effective in reducing the production of inflammatory cytokines in vitro. (2-Bromo-4-fluorophenyl)-morpholin-4-ylmethanone has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(2-bromo-4-fluorophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-10-7-8(13)1-2-9(10)11(15)14-3-5-16-6-4-14/h1-2,7H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKZIRSFTUAOPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=C(C=C(C=C2)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)


![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)




![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)


![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)